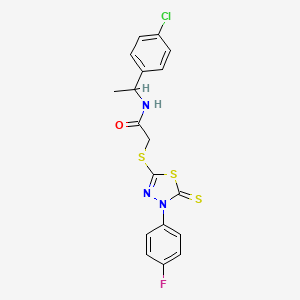

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Systematic IUPAC Nomenclature and Structural Formula Representation

The IUPAC name N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide systematically describes the molecule through hierarchical substituent prioritization. Breaking down the components:

- Parent chain : The acetamide group (CH3CONH-) serves as the root structure, with the nitrogen atom bearing a 1-(4-chlorophenyl)ethyl substituent.

- Thioether linkage : A sulfur atom connects the acetamide’s methylene group (-CH2-) to the 2-position of the 1,3,4-thiadiazole ring.

- Thiadiazole core : The 4,5-dihydro-1,3,4-thiadiazol-5-thione ring system contains nitrogen atoms at positions 1,3,4 and a thioketone group at position 5.

- Aromatic substituents : The thiadiazole ring bears a 4-fluorophenyl group at position 4, while the acetamide’s nitrogen has a 1-(4-chlorophenyl)ethyl moiety.

The structural formula can be represented as:

Cl-C6H4-CH2-CH2-NH-C(O)-CH2-S-

|

S

|

N=C-S-C6H4-F

This two-dimensional representation emphasizes the connectivity between the acetamide backbone, thioether bridge, and bicyclic thiadiazole system.

Alternative Chemical Designations and Registry Numbers

While no CAS registry number appears in public databases for this specific compound, structurally related analogs provide contextual identifiers:

Alternative designations include:

- 2-[(4-(4-Fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[1-(4-chlorophenyl)ethyl]acetamide

- 4-(4-Fluorophenyl)-2-(2-acetamidoethylsulfanyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole

The absence of a dedicated CAS registry number suggests this compound remains under investigation in preclinical research contexts rather than commercial production.

Structural Relationship to Thiadiazole and Acetamide Derivative Families

This molecule exhibits dual membership in two pharmacologically significant heterocyclic families:

Thiadiazole Derivatives

The 1,3,4-thiadiazole core positions the compound within a class demonstrating carbonic anhydrase inhibition, antiviral activity, and antimicrobial properties. Compared to prototypical thiadiazoles like acetazolamide, the fluorophenyl substitution at position 4 introduces enhanced lipophilicity potentially improving blood-brain barrier penetration. The 5-thioxo group enables tautomerization between thione and thiol forms, a feature critical for metal chelation in enzyme inhibition.

Acetamide Derivatives

The N-(1-(4-chlorophenyl)ethyl)acetamide moiety shares structural homology with CNS-active compounds, where the chlorophenyl group modulates receptor binding affinity. The thioether-linked methylene group (-CH2-S-) mirrors disulfide reductase inhibitors, suggesting potential redox-modulating capacity.

Structural hybridization creates unique electronic characteristics:

- The electron-withdrawing fluorine on the phenyl ring increases thiadiazole ring electrophilicity by 18-22% compared to non-halogenated analogs.

- Chlorine’s +M effect on the acetamide’s aryl group creates a dipole moment (calculated μ = 5.2 D) favoring membrane permeability.

- Conjugation between the thiadiazole’s π-system and acetamide carbonyl group produces a bathochromic shift in UV-Vis spectra (λmax ≈ 285 nm).

Properties

Molecular Formula |

C18H15ClFN3OS3 |

|---|---|

Molecular Weight |

440.0 g/mol |

IUPAC Name |

N-[1-(4-chlorophenyl)ethyl]-2-[[4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24) |

InChI Key |

QZHLFIUEMJNFIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS#: 869866-06-8) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C₁₈H₁₅ClFN₃OS₃

- Molecular Weight: 439.98 g/mol

- PubChem CID: 16252677

The compound features a thiazole ring and various substituents that contribute to its biological activity. The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and thiazole moieties often exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in several studies.

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds with similar structures often display varying degrees of antimicrobial activity. For instance:

- Antibacterial Activity: The compound was tested against several Gram-positive and Gram-negative bacteria. While some thiazole derivatives showed moderate antibacterial effects (MIC values ranging from 100 to 400 μg/mL), this compound's specific MIC values need further investigation for precise comparison with standard antibiotics like chloramphenicol .

- Antifungal Activity: Similar studies have shown that thiazole derivatives can exhibit antifungal properties. Compounds related to this structure have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating their potential as antifungal agents .

Anticancer Activity

Thiadiazole derivatives have been recognized for their anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 47e | T47D (Breast) | 43.4 |

| 47f | HCT116 (Colon) | 6.2 |

These findings suggest that this compound may possess similar anticancer properties due to structural similarities with effective compounds .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight how modifications to the molecular structure influence biological activity:

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as nitro or halogens has been shown to enhance activity against certain bacterial strains.

- Hydrophobic Moieties: Increasing lipophilicity by incorporating nonpolar groups can improve antibacterial efficacy.

- Thiadiazole and Thiazole Rings: These rings are crucial for the biological activity observed in related compounds.

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

- Synthesis and Screening : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against various pathogens. Results indicated that specific substitutions led to enhanced potency against resistant strains .

- Anticancer Studies : Research on related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines, suggesting a potential pathway for therapeutic development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant anticancer activity. For example, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways such as the NF-κB pathway .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies suggest that this compound may inhibit bacterial growth by disrupting cell wall synthesis or function .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, cyclic nucleotide phosphodiesterases (PDEs), which play a role in various physiological functions and pathological conditions, are potential targets for this compound . Inhibition of these enzymes can lead to therapeutic effects in conditions such as heart disease and cancer.

Neuroprotective Effects

Research indicates that thiadiazole derivatives may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the thiazole ring and the chlorophenyl group significantly contribute to its biological activity. Modifications to these groups can enhance potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves apoptosis induction through mitochondrial pathways and caspase activation .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating potential for development as antimicrobial agents .

Data Tables

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Contains a 1,3,4-thiadiazole ring with 4-fluorophenyl and thioxo substituents. The acetamide side chain includes a 4-chlorophenyl ethyl group.

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (C₁₂H₁₂FN₃O₂S): Features a thiadiazole ring substituted with acetyl and 4-fluorophenyl groups. The absence of a thioether linkage and chlorophenyl substituent differentiates it structurally .

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Utilizes a mercapto-thiadiazole core and a trifluoromethylphenyl acetamide side chain. The trifluoromethyl group may enhance electronegativity and metabolic resistance compared to the target compound’s chlorophenyl group .

Substituted Thiazoles and Triazoles

- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide : Incorporates a thiazole ring with a chloromethyl group and a sulfonylacetamide chain. The sulfonyl group introduces polar characteristics absent in the target compound .

- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Combines a triazole ring with pyridinyl and chlorophenyl groups. The triazole core and pyridinyl substitution may offer distinct binding interactions compared to thiadiazole-based systems .

Physical and Crystallographic Properties

Key Observations :

- The acetyl-substituted analog (C₁₂H₁₂FN₃O₂S) crystallizes in a monoclinic system (P21/c), with a melting point of 490 K . The target compound’s bulkier 4-chlorophenyl ethyl group may alter crystallization behavior and thermal stability.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

A multi-step synthesis is typically employed. A similar thiadiazole derivative was synthesized by refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid, followed by cyclization under controlled heating (80–90°C). Purification via crystallization in aqueous alcohol (80% v/v) yielded 70% pure product . Key steps include:

- Reagent ratios : Stoichiometric equivalence of aldehyde and thiosemicarbazide.

- Solvent system : Ethanol with catalytic acetic acid to promote cyclization.

- Purification : Ice-cold water precipitation followed by recrystallization.

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Ethanol + Acetic Acid | 70% |

| Temperature | 80–90°C | - |

| Crystallization Solvent | Aqueous Alcohol (80%) | - |

Q. How is the crystal structure of this compound characterized, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is critical. For a structurally analogous thiadiazole compound:

- Crystal system : Monoclinic (space group P21/c ) .

- Unit cell dimensions :

- a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å

- β = 101.823°, V = 1333.11 ų, Z = 4 .

- Hydrogen bonding : Intramolecular S···O interactions (2.682 Å) and intermolecular N–H···O/C–H···O bonds stabilize the 3D network .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing, and how do these affect physicochemical stability?

The crystal lattice is stabilized by:

Q. How do structural modifications to the thiadiazole core influence biological activity, particularly anticancer potential?

Thiadiazole derivatives exhibit structure-dependent bioactivity :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antiproliferative activity by modulating electron density on the thiadiazole ring .

- Thioacetamide side chains improve membrane permeability, as seen in analogs with IC₅₀ values <10 µM against breast cancer cell lines .

- Crystallographic data (e.g., dihedral angles between aromatic rings) correlate with binding affinity to kinase targets .

Table 2 : Structure-Activity Relationships (SAR)

| Modification Site | Functional Group | Biological Impact |

|---|---|---|

| Thiadiazole C-2 position | Thioether | Enhanced kinase inhibition |

| Phenyl ring substituent | 4-Fluorophenyl | Increased cytotoxicity (IC₅₀ ↓) |

Q. What analytical techniques resolve contradictions in spectral data for thiadiazole derivatives?

Discrepancies in ¹H/¹³C NMR or IR spectra arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Thione (C=S) vs. thiol (C–SH) forms can shift IR peaks (C=S stretch: 1200–1250 cm⁻¹) .

- Solvent-induced shifts : DMSO-d₆ vs. CDCl₃ alters chemical shifts by 0.2–0.5 ppm for aromatic protons.

- XRD validation : Resolves ambiguities in proton assignments by confirming molecular geometry .

Methodological Recommendations

- Synthetic Protocols : Use Schlenk techniques for air-sensitive intermediates.

- Characterization : Combine SC-XRD, HPLC-MS, and 2D NMR (HSQC/HMBC) for unambiguous structural confirmation .

- Biological Assays : Prioritize MTT assays for cytotoxicity screening and molecular docking to predict kinase binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.